molecular formula C24H22N2O5S B11521622 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethyl 4-methoxybenzoate

2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethyl 4-methoxybenzoate

Cat. No.: B11521622
M. Wt: 450.5 g/mol
InChI Key: VUVPUEKIRMLKDG-UHFFFAOYSA-N
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Description

2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)-3-methylanilino]ethyl 4-methoxybenzoate is a complex organic compound that features a benzisothiazole ring fused with a methylanilino group and a methoxybenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)-3-methylanilino]ethyl 4-methoxybenzoate typically involves multi-step organic reactions. The process begins with the preparation of the benzisothiazole ring, followed by the introduction of the methylanilino group and the methoxybenzoate ester. Common reagents used in these reactions include sulfur-containing compounds, aniline derivatives, and esterification agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and advanced purification techniques to meet the demand for high-quality products .

Chemical Reactions Analysis

Types of Reactions

2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)-3-methylanilino]ethyl 4-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Anti-Cancer Activity

Recent studies have highlighted the potential of this compound as an anti-cancer agent. The benzothiazole moiety is known for its ability to interact with various biological targets, making it a promising scaffold for drug development.

  • Mechanism of Action: The compound may inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cellular signaling pathways associated with proliferation and survival .
  • Case Studies:
    • A study investigated the synthesis of similar benzothiazole derivatives and their cytotoxic effects on cancer cell lines. The results indicated significant inhibitory effects on cell viability, suggesting that modifications to the benzothiazole structure could enhance anti-cancer properties .

Anti-Diabetic Properties

Another significant application of this compound is in the management of diabetes. The structural features of benzothiazoles have been associated with glucose-lowering effects.

  • Biological Assessment: In vitro studies have demonstrated that derivatives of this compound can enhance insulin sensitivity and reduce blood glucose levels in diabetic models .
  • Research Findings:
    • A related study focused on the synthesis of oxadiazole derivatives that showed promising anti-diabetic activity through enzyme inhibition mechanisms relevant to glucose metabolism .

Material Science Applications

The unique structure of this compound also lends itself to applications in material science:

Photostability and UV Protection

Compounds containing benzothiazole structures have been explored for their photostability and ability to absorb UV light, making them suitable for use in coatings and polymers designed for outdoor applications.

Dyes and Pigments

The chromophoric properties associated with benzothiazole derivatives can be utilized in developing dyes with specific absorption characteristics, which are valuable in various industrial applications.

Summary of Findings

Application AreaDescriptionKey Findings
Anti-Cancer ActivityInduces apoptosis in cancer cells; disrupts signaling pathwaysSignificant cytotoxic effects observed in cancer cell lines
Anti-Diabetic PropertiesEnhances insulin sensitivity; reduces blood glucose levelsPromising results in diabetic models indicating potential therapeutic use
Material ScienceUV protection; photostability; dye productionUseful for developing outdoor coatings and industrial dyes

Mechanism of Action

The mechanism of action of 2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)-3-methylanilino]ethyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,1-dioxido-1,2-benzisothiazol-3-yl)amino-4-methylpentanoic acid
  • 4-hydroxy-1-methyl-2,2-dioxo-N-(1,3-thiazol-2-yl)benzamide

Uniqueness

Compared to similar compounds, 2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)-3-methylanilino]ethyl 4-methoxybenzoate stands out due to its unique combination of functional groups and structural features.

Biological Activity

2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethyl 4-methoxybenzoate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structural formula can be described as follows:

  • Molecular Formula : C20H22N2O4S
  • Molecular Weight : 398.46 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The benzothiazole moiety is known to inhibit certain enzymes involved in inflammatory and cancer pathways. For instance, studies indicate that derivatives of benzothiazole can inhibit human mast cell tryptase, which is implicated in allergic reactions and inflammation .
  • Antioxidant Activity : Compounds containing the benzothiazole structure often exhibit antioxidant properties, which can protect cells from oxidative stress. This activity has been linked to the prevention of various diseases, including cancer .

Biological Activity Studies

Several studies have evaluated the biological activity of related compounds and their derivatives:

Inhibition of Mast Cell Tryptase

A study found that derivatives similar to this compound exhibited significant inhibitory effects on human mast cell tryptase with an IC50 value of 0.85 µM. Further modifications increased potency to an IC50 of 0.1 µM .

Antimicrobial and Antifungal Properties

Research has shown that benzothiazole derivatives possess antimicrobial activities against various bacterial and fungal strains. For example, compounds derived from this class demonstrated significant inhibition against Staphylococcus aureus and Candida albicans .

Case Study 1: Anti-inflammatory Effects

In a controlled study evaluating the anti-inflammatory properties of benzothiazole compounds, it was observed that treatment with these compounds resulted in reduced levels of pro-inflammatory cytokines in vitro. This suggests a potential therapeutic application for inflammatory diseases .

Case Study 2: Anticancer Activity

Another study focused on the anticancer potential of similar benzothiazole derivatives demonstrated their ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. This finding supports the hypothesis that such compounds may serve as effective chemotherapeutic agents .

Data Summary Table

Property Value
Molecular FormulaC20H22N2O4S
Molecular Weight398.46 g/mol
IC50 (Mast Cell Tryptase Inhibition)0.85 µM (improved to 0.1 µM)
Antimicrobial ActivityEffective against S. aureus and C. albicans
Antioxidant ActivitySignificant

Properties

Molecular Formula

C24H22N2O5S

Molecular Weight

450.5 g/mol

IUPAC Name

2-(N-(1,1-dioxo-1,2-benzothiazol-3-yl)-3-methylanilino)ethyl 4-methoxybenzoate

InChI

InChI=1S/C24H22N2O5S/c1-17-6-5-7-19(16-17)26(23-21-8-3-4-9-22(21)32(28,29)25-23)14-15-31-24(27)18-10-12-20(30-2)13-11-18/h3-13,16H,14-15H2,1-2H3

InChI Key

VUVPUEKIRMLKDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(CCOC(=O)C2=CC=C(C=C2)OC)C3=NS(=O)(=O)C4=CC=CC=C43

Origin of Product

United States

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